Protein LMWP
Description
Properties
Molecular Formula |
C72H142N44O16 |
|---|---|
Molecular Weight |
1880.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C72H142N44O16/c1-36(2)50(73)61(130)116-47(35-117)60(129)114-44(20-10-30-101-70(88)89)58(127)112-43(19-9-29-100-69(86)87)57(126)111-42(18-8-28-99-68(84)85)56(125)110-41(17-7-27-98-67(82)83)55(124)109-39(15-5-25-96-65(78)79)53(122)107-37(13-3-23-94-63(74)75)51(120)105-33-48(118)104-34-49(119)106-38(14-4-24-95-64(76)77)52(121)108-40(16-6-26-97-66(80)81)54(123)113-45(21-11-31-102-71(90)91)59(128)115-46(62(131)132)22-12-32-103-72(92)93/h36-47,50,117H,3-35,73H2,1-2H3,(H,104,118)(H,105,120)(H,106,119)(H,107,122)(H,108,121)(H,109,124)(H,110,125)(H,111,126)(H,112,127)(H,113,123)(H,114,129)(H,115,128)(H,116,130)(H,131,132)(H4,74,75,94)(H4,76,77,95)(H4,78,79,96)(H4,80,81,97)(H4,82,83,98)(H4,84,85,99)(H4,86,87,100)(H4,88,89,101)(H4,90,91,102)(H4,92,93,103)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,50-/m0/s1 |
InChI Key |
FWRMIKOOULRPHT-YELFBIFOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics Research of Protein Lmwp
Primary Sequence Analysis and its Research Implications for Protein LMWP
The primary structure of a peptide is fundamental to its function. For LMWP, its amino acid sequence, particularly the abundance and distribution of specific residues, dictates its physicochemical properties and biological activities.
LMWP is defined by its high content of arginine residues, which are key to its function. researchgate.net The peptide is derived from protamine, a protein that is itself composed of nearly 67% arginine. researchgate.net The enzymatic digestion of protamine with thermolysin yields LMWP fragments. researchgate.netumich.edu One of the most commonly studied LMWP sequences is a 14-amino acid peptide. researchgate.net
The primary sequence of this LMWP is characterized by clusters of arginine residues, making it a highly cationic peptide. researchgate.netscispace.com This arginine-rich nature is a hallmark of many cell-penetrating peptides, enabling interaction with and translocation across cell membranes. researchgate.netscience.gov
Table 1: Bioinformatic Details of a Representative this compound Sequence Data sourced from multiple research articles. researchgate.netresearchgate.netpharmaffiliates.com
| Attribute | Information | Reference |
|---|---|---|
| Sequence | VSRRRRRRGGRRRR | researchgate.netresearchgate.net |
| Alternate Reported Sequence | GSVSRRRRRRGGRRRR | researchgate.net |
| Number of Residues | 14 (for VSRRRRRRGGRRRR) | researchgate.net |
| Molecular Formula | C72H142N44O16 | pharmaffiliates.com |
| Molecular Weight | 1880.22 g/mol | pharmaffiliates.com |
| Key Feature | Rich in Arginine (10 residues) | researchgate.netscience.gov |
| Characteristic | Highly cationic, Cell-Penetrating Peptide (CPP) motif | researchgate.netresearchgate.net |
LMWP is derived from protamine, a protein with a significant evolutionary history. researchgate.net Protamines (specifically PRM1, from which LMWP can be derived) are highly conserved among vertebrates, indicating a crucial and sustained biological role. amegroups.org Structural analyses suggest that protamine-like proteins evolved from H1-like histones through a frameshift mutation. amegroups.org
Research into the broader Rhodanese-phosphatase superfamily has identified a "LMWP-like clade" as the most ancient, or earliest-branching, clade within this superfamily. nih.gov This suggests that the foundational structure of this protein family may have been present in the Last Universal Common Ancestor (LUCA), highlighting a deep evolutionary origin. nih.gov The conservation of arginine-rich sequences across different species underscores their fundamental importance in biological processes like DNA condensation and cellular transport. amegroups.org
Investigations into the Higher-Order Structure and Conformational States of this compound
Beyond the primary sequence, the secondary and tertiary structures of a peptide, along with its dynamic conformational states, are critical for its biological activity. nih.gov
While many therapeutic peptides lack a significant, stable tertiary structure compared to larger proteins, their secondary structure is often crucial for function. nih.gov The disruption of these higher-order structures can lead to a loss of activity and an increased tendency for aggregation. nih.gov
For LMWP, research using conformational-energy calculations has been employed to develop molecular models. researchgate.net To align computational models with experimental data (specifically, 1H-1H nuclear Overhauser effects), it was necessary to assume that the reorientational motion of the molecules was not isotropic. researchgate.net This finding suggests that LMWP does not behave as a completely random coil in solution but likely adopts some form of organized structure. researchgate.net However, detailed characterizations of specific secondary structures like alpha-helices or beta-sheets in LMWP are not extensively documented in the available literature.
Computational methods are increasingly used to probe the dynamic nature of peptides like LMWP. Molecular dynamics (MD) simulations have been instrumental in studying the condensation of DNA by protamine, a process highly relevant to LMWP's function as a gene carrier. nih.gov These simulations provide nanoscale insights into how the peptide interacts with nucleic acids, revealing the importance of electrostatic interactions in forming and stabilizing these complexes. nih.gov
Such modeling can explore the relationship between peptide length, arginine content, and the resulting dynamics and properties of the aggregates formed with macromolecules. nih.gov While many studies focus on the LMWP-cargo complex, these computational techniques are also vital for understanding the intrinsic conformational flexibility of the LMWP peptide itself, which influences its ability to interact with cell membranes and biological targets.
Post-Translational Modification Research and its Potential Impact on this compound Functional Modalities
Post-translational modifications (PTMs) can significantly alter a protein's structure, stability, and function. LMWP's lifecycle is connected to PTMs in several ways.
Firstly, the generation of LMWP from its parent protein, protamine, is itself a form of modification via enzymatic cleavage. researchgate.netresearchgate.net Secondly, the parent protamine (PRM1) undergoes significant PTMs that are critical to its biological role. Soon after translation, PRM1 is rapidly phosphorylated on serine residues (Ser8 and Ser10). amegroups.orgamegroups.cn This phosphorylation, catalyzed by the SRPK1 kinase, is essential for the correct binding of protamine to DNA during spermatogenesis and also facilitates its removal from paternal chromatin after fertilization. amegroups.orgamegroups.cn
While LMWP is often produced synthetically or via digestion that may not retain these specific phosphorylations, understanding the PTMs of its parent molecule provides crucial context for its biological origins and potential for functionalization. researchgate.netamegroups.cn Furthermore, LMWP is frequently subjected to artificial modifications, such as conjugation to drugs or macromolecules like polyethylene (B3416737) glycol (PEG), to enhance properties like circulation half-life, demonstrating that its functional modalities are highly tunable through chemical alteration. nih.govacs.orgnih.gov
Mechanistic Dissection of Protein Lmwp Action at Cellular and Molecular Levels
Research on Protein LMWP as a Cell-Penetrating Peptide (CPP) and Protein Transduction Domain (PTD)
This compound (Low Molecular Weight Protamine) is a short, arginine-rich peptide derived from protamine, a nuclear protein found in sperm. Its highly cationic nature is central to its function as a potent cell-penetrating peptide (CPP) and protein transduction domain (PTD). This capability allows LMWP to traverse cellular membranes, a significant barrier for most macromolecules, and to ferry conjugated cargo molecules into the intracellular environment.
The entry of this compound into cells is not governed by a single mechanism but rather a combination of pathways, primarily influenced by its concentration, the nature of its conjugated cargo, and the specific cell type. The principal mechanisms identified in research are direct translocation and endocytosis.
Direct Translocation: At lower concentrations, this compound is believed to primarily utilize an energy-independent, direct translocation pathway. This process involves a direct electrostatic interaction between the positively charged arginine residues of LMWP and the negatively charged components of the plasma membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids (B1166683). This initial binding is thought to induce a transient destabilization or pore formation in the lipid bilayer, allowing the peptide and its attached cargo to pass directly into the cytoplasm. This mechanism is rapid and bypasses the endo-lysosomal pathway, which is advantageous for delivering sensitive cargo that could be degraded in lysosomes.
Endocytosis: At higher concentrations or when attached to large cargo proteins, this compound-mediated entry increasingly relies on energy-dependent endocytic pathways. Macropinocytosis, a form of fluid-phase endocytosis, has been identified as a significant route. In this process, the interaction of LMWP with the cell surface stimulates membrane ruffling and the formation of large, irregular vesicles (macropinosomes) that engulf the LMWP-cargo complex along with extracellular fluid. While this pathway successfully internalizes the complex, it initially sequesters it within intracellular vesicles.
The table below summarizes the key characteristics of these two primary entry mechanisms.
| Feature | Direct Translocation | Endocytosis (Macropinocytosis) |
|---|---|---|
| Energy Dependence | Independent | Dependent (requires ATP) |
| Temperature Sensitivity | Largely insensitive (can occur at 4°C) | Inhibited at low temperatures (e.g., 4°C) |
| Initial Interaction | Electrostatic binding to HSPGs and membrane lipids | Binding to cell surface receptors and HSPGs, inducing membrane ruffling |
| Entry Pathway | Direct passage through the plasma membrane | Engulfment into intracellular vesicles (macropinosomes) |
| Initial Subcellular Location | Cytoplasm | Endosomal/Macropinosomal vesicles |
| Typical Conditions | Lower concentrations, smaller cargo | Higher concentrations, larger cargo |
Following internalization, the subsequent intracellular journey of this compound is critical for the function of its delivered cargo. The trafficking pathway is directly linked to the mechanism of entry.
If entry occurs via direct translocation, this compound and its cargo gain immediate access to the cytoplasm. From here, they can diffuse throughout the cytosol or be actively transported to specific subcellular compartments, such as the nucleus or mitochondria, depending on the presence of specific localization signals on the cargo protein.
If entry occurs via endocytosis, the LMWP-cargo complex is initially trapped within endosomes. For the cargo to become biologically active, it must escape these vesicles into the cytoplasm, a process known as endosomal escape . This compound is highly effective at facilitating this escape. The "proton sponge" effect is one proposed mechanism, where the high buffering capacity of LMWP's arginine residues leads to an influx of protons and chloride ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the contents into the cytosol.
Confocal microscopy studies using fluorescently labeled LMWP (e.g., FITC-LMWP) have visually confirmed these pathways. At early time points, a punctate fluorescence pattern is often observed within the cell, indicative of endosomal entrapment. Over time, this pattern transitions to a more diffuse signal throughout the cytoplasm and, in some cases, the nucleus, demonstrating successful endosomal escape and distribution. The ultimate subcellular destination is largely dictated by the nature of the fused cargo protein.
Analysis of Molecular Interaction Networks Involving this compound
The biological and therapeutic effects of this compound, both as a standalone peptide and as a delivery vehicle, are fundamentally tied to its interactions with other biomolecules.
Understanding the proteins that LMWP binds to is essential for elucidating its mechanism of action and predicting its functional consequences.
A suite of biochemical and molecular biology techniques is employed to identify and characterize the interactome of this compound. These methods range from large-scale screening to targeted validation of specific interactions.
| Methodology | Principle | Type of Data Provided |
|---|---|---|
| Yeast Two-Hybrid (Y2H) | Uses genetically engineered yeast to detect interactions. LMWP is used as "bait" to screen a library of potential "prey" proteins. | Identification of potential binary interaction partners from a large library. |
| Co-immunoprecipitation (Co-IP) | An antibody targets LMWP (or a tag fused to it) within a cell lysate, pulling it out of solution along with any stably bound proteins. | Identification of interaction partners within a native cellular context. Often followed by mass spectrometry. |
| Pull-Down Assay | A purified, tagged LMWP ("bait") is immobilized on beads and incubated with a cell lysate. Interacting proteins ("prey") are captured and identified. | Confirms direct or indirect interactions in vitro; useful for validating Y2H hits. |
| Surface Plasmon Resonance (SPR) | Measures real-time binding events between LMWP immobilized on a sensor chip and a potential partner protein flowed over the surface. | Quantitative data on binding affinity (KD), and association/dissociation kinetics (kon/koff). Confirms direct interaction. |
| Mass Spectrometry (MS) | Used downstream of Co-IP or pull-down assays to precisely identify the unknown proteins that were co-purified with LMWP. | High-throughput, definitive identification of interacting proteins. |
The fusion of this compound to specific proteins or its interaction with extracellular and cell-surface molecules has profound functional consequences, which have been explored in various research contexts.
Interaction with FGF21: Fibroblast Growth Factor 21 (FGF21) is a metabolic regulator with poor cell permeability. When chemically conjugated or genetically fused to this compound, the resulting LMWP-FGF21 complex exhibits dramatically enhanced cellular uptake. This leads to improved intracellular signaling and a potentiation of FGF21's metabolic functions, such as stimulating glucose uptake in target cells. The functional consequence is the transformation of an extracellular signaling molecule into an efficient intracellular agent.
Interaction with TAZ: Transcriptional coactivator with PDZ-binding motif (TAZ) is an intracellular protein that plays a key role in organ development and tissue regeneration. By creating an LMWP-TAZ fusion protein, researchers can deliver this regulatory protein directly into cells. Studies have shown that intracellular delivery of LMWP-TAZ can effectively promote chondrogenesis (cartilage formation) by activating the expression of key chondrogenic marker genes like Sox9 and aggrecan.
Interaction with PTP sigma: Protein Tyrosine Phosphatase sigma (PTPσ) is a receptor on neuronal growth cones that is inhibited by chondroitin (B13769445) sulfate proteoglycans (CSPGs) present in the glial scar after spinal cord injury, thus preventing axonal regeneration. This compound can bind directly to the chondroitin sulfate chains of PTPσ. This binding competitively displaces the inhibitory interaction between PTPσ and matrix CSPGs. The functional consequence is the relief of PTPσ-mediated inhibition, which promotes neurite outgrowth and axonal regeneration.
Interaction with Aggrecan: Aggrecan is the primary proteoglycan in cartilage, rich in chondroitin sulfate chains. Similar to its interaction with PTPσ, this compound binds with high affinity to the CS chains of aggrecan. In the context of osteoarthritis, this interaction is being investigated for its potential to modulate the cartilage matrix environment and influence chondrocyte behavior.
The table below summarizes the functional outcomes of these specific molecular interactions.
| Interacting Partner | Molecular Context of Interaction | Key Functional Consequence |
|---|---|---|
| FGF21 | Fusion protein (LMWP-FGF21) for intracellular delivery. | Enhances cellular uptake and potentiates the intracellular metabolic signaling of FGF21. |
| TAZ | Fusion protein (LMWP-TAZ) for delivery of a transcriptional coactivator. | Promotes chondrogenesis by enabling intracellular TAZ to activate target gene expression. |
| PTP sigma | LMWP binds to the chondroitin sulfate chains of the PTPσ receptor. | Disrupts inhibitory signaling at the glial scar, promoting axonal regeneration after nerve injury. |
| Aggrecan | LMWP binds to the chondroitin sulfate chains of this major cartilage proteoglycan. | Modulates the extracellular matrix environment of cartilage, with potential roles in tissue repair. |
Investigation of this compound Interactions with Nucleic Acids (e.g., siRNA, DNA)
This compound, a cationic peptide rich in arginine residues, demonstrates a significant capacity for interacting with negatively charged nucleic acids such as small interfering RNA (siRNA) and plasmid DNA (pDNA). This interaction is primarily governed by strong electrostatic forces between the positively charged guanidinium (B1211019) groups of LMWP's arginine residues and the negatively charged phosphate (B84403) backbone of the nucleic acids. nih.govnih.govmdpi.comresearchgate.netplos.org
This electrostatic attraction facilitates the condensation of nucleic acids into stable, compact nanoparticles. nih.govnih.govnih.gov Research has shown that LMWP can condense DNA, forming particles with a significantly reduced size, for instance, around 120 nm, which is suitable for cellular uptake. vedantu.com Similarly, LMWP can efficiently bind to siRNA molecules. nih.govnih.gov The formation of these LMWP/nucleic acid complexes offers several advantages for gene delivery and therapy. Firstly, the condensation protects the nucleic acids from enzymatic degradation by nucleases present in the biological environment. nih.govvedantu.com Secondly, the resulting nanoparticles, possessing a net positive charge, can more readily interact with and be taken up by the negatively charged cell surface. nih.govvedantu.com
Studies have demonstrated that LMWP-mediated delivery enhances the transfection efficiency and subsequent gene expression or gene silencing. For example, in vitro gene delivery mediated by LMWP peptides has been shown to result in prolonged gene expression for up to 12 days. nih.gov In the context of siRNA, complexation with LMWP significantly increases cellular uptake, leading to effective downregulation of target proteins, such as vascular endothelial growth factor (VEGF). nih.gov The stoichiometry of the positive charges on LMWP to the negative charges on the nucleic acid is a critical factor, with a 1:1 charge ratio being noted for protamine-RNA binding. researchgate.net By forming these complexes, LMWP serves as an effective non-viral vector for the intracellular delivery of genetic material. nih.govnih.govnih.govnih.gov
Exploration of this compound-Lipid Membrane Interactions and their Biophysical Basis
The ability of this compound to function as a cell-penetrating peptide (CPP) is fundamentally linked to its interactions with the lipid bilayer of the cell membrane. The biophysical basis for this interaction lies in the peptide's highly cationic nature, conferred by its abundance of arginine residues. nih.govjst.go.jpmdpi.com The positively charged guanidinium groups on arginine can form strong hydrogen bonds and electrostatic interactions with the negatively charged components of the cell surface, such as phosphate and sulfate groups on phospholipids and proteoglycans. jst.go.jpresearchgate.net
The mechanism of LMWP's translocation across the plasma membrane is multifaceted and aligns with general models proposed for arginine-rich CPPs. It is believed to occur through two primary pathways: direct penetration and endocytosis. mdpi.comjst.go.jplibretexts.org
Direct Penetration: This energy-independent process involves the direct translocation of the peptide across the lipid bilayer. Several theoretical models, originally described for antimicrobial peptides, are often cited to explain this phenomenon jst.go.jpresearchgate.net:
"Barrel-Stave" Model: Amphipathic CPPs insert into the membrane, forming a pore-like structure. researchgate.net
"Carpet-like" Model: CPPs accumulate on the membrane surface, disrupting the lipid bilayer and allowing the peptide to enter. researchgate.net
Inverted Micelle Formation: The interaction of cationic CPPs with anionic lipids on the membrane can lead to the formation of inverted micelles that encapsulate the peptide and facilitate its entry into the cytoplasm. plos.org
The high arginine content of LMWP is crucial for these processes, as it can induce the necessary membrane curvature and destabilization to allow for penetration. mdpi.com
Endocytosis: This is an energy-dependent pathway where the peptide is internalized into the cell within vesicles. mdpi.comlibretexts.org The initial binding of LMWP to cell-surface proteoglycans can trigger signaling cascades that lead to actin rearrangement and the formation of endocytic vesicles, such as macropinosomes. libretexts.org While endocytosis is a major uptake pathway, a significant challenge is the subsequent escape of the cargo from the endosomes to reach the cytoplasm. The "proton sponge" effect, attributed to the guanidine (B92328) groups of arginine, can assist in endosomal escape by causing an influx of protons and water, leading to vesicle rupture. jst.go.jp
The efficiency of LMWP's internalization has been shown to be high, in some cases surpassing other CPPs like Tat and penetratin, which is attributed to its strong positive net charge and high arginine content. jst.go.jp
Role of this compound in Modulating Specific Intracellular Signaling Pathways (e.g., those affecting neurite outgrowth)
A significant body of research highlights the role of this compound in promoting neurite outgrowth, particularly in overcoming the inhibitory environment created by chondroitin sulfate proteoglycans (CSPGs) in the central nervous system (CNS). nih.govnih.gov CSPGs are major inhibitors of nerve regeneration after injury. nih.gov LMWP has been shown to mimic the function of the heparin-binding growth-associated molecule (HB-GAM; also known as pleiotrophin) in this context. nih.govnih.gov
The primary mechanism by which LMWP promotes neurite outgrowth is through its interaction with Protein Tyrosine Phosphatase sigma (PTPσ) , a transmembrane receptor on neurons that mediates the inhibitory effects of CSPGs. nih.govnih.govnih.gov LMWP effectively inhibits the binding of PTPσ to its CSPG ligand. nih.govnih.gov This inhibition prevents the activation of PTPσ and its downstream inhibitory signaling.
The activation of PTPσ by CSPGs is known to trigger intracellular signaling cascades that suppress axon growth. These pathways include the activation of RhoA-Rock signaling and the inactivation of pro-growth pathways such as the PI3K/Akt and MAPK/ERK pathways. nih.gov Therefore, by blocking the PTPσ-CSPG interaction, LMWP effectively disinhibits these neurite growth-promoting pathways. While direct studies detailing LMWP's specific effects on the phosphorylation status of Akt and ERK are part of a broader area of research on neurite outgrowth modulators vedantu.complos.org, the established link between PTPσ inhibition and the activation of these pathways provides a clear mechanistic framework for LMWP's action. nih.gov
The promotion of neurite outgrowth by LMWP has been demonstrated in vitro using primary CNS neurons on CSPG substrates. nih.govnih.gov Studies have shown a dose-dependent increase in neurite outgrowth in the presence of LMWP. nih.govnih.gov
| Factor | Effect on Neurite Outgrowth | LMWP's Role | Associated Signaling Pathways |
| CSPGs | Inhibitory | Overcomes inhibition | PTPσ activation, RhoA-Rock activation, PI3K/Akt inactivation, MAPK/ERK inactivation nih.govnih.gov |
| PTPσ | Inhibitory (when bound to CSPG) | Inhibits binding to CSPG | Downstream of PTPσ are Akt and Erk pathways nih.govnih.gov |
| This compound | Promotive | Mimics HB-GAM, inhibits PTPσ-CSPG binding | Leads to disinhibition of PI3K/Akt and MAPK/ERK pathways nih.govnih.govnih.gov |
| PI3K/Akt | Promotive | Activated (indirectly) | Key downstream mediator of growth factor signaling vedantu.com |
| MAPK/ERK | Promotive | Activated (indirectly) | Key downstream mediator of growth factor signaling vedantu.complos.org |
Enzymatic or Catalytic Activities Attributed to this compound and Associated Research (if applicable)
Current scientific literature does not attribute any intrinsic enzymatic or catalytic activity to the "this compound" peptide (sequence VSRRRRRRGGRRRR or similar variants). nih.govjst.go.jp This peptide is consistently characterized as a cell-penetrating peptide (CPP) and a molecular carrier, whose function is based on its physicochemical properties—specifically its high positive charge and arginine content—rather than on catalyzing biochemical reactions. mdpi.comnih.govmdpi.com Its roles include binding and neutralizing heparin, condensing nucleic acids, and penetrating cell membranes to deliver cargo. nih.govnih.gov
It is crucial to distinguish the cell-penetrating This compound from an entirely different class of molecules known as Low Molecular Weight Phosphatases (LMWPs) . The latter is a family of small (around 18 kDa) soluble enzymes that possess protein tyrosine phosphatase (PTP) activity. nih.gov These enzymes are characterized by a conserved active site motif, (V/I)CXGNXCRS, and are involved in regulating cellular signaling pathways through the dephosphorylation of tyrosine residues on target proteins. nih.gov There is no sequence or functional similarity between the cell-penetrating this compound peptide and the LMWP enzyme family. nih.govnih.gov
Therefore, based on available research, this compound functions as a biologically active peptide that modulates molecular interactions and facilitates transport across membranes, but it does not act as an enzyme.
Biological Roles and Functional Implications of Protein Lmwp in Controlled Research Models
In Vitro System Studies of Protein LMWP Activity
In vitro models have been fundamental in elucidating the core functionalities of LMWP, particularly its capacity for cell penetration and its effects on cellular behavior in isolated systems.
Studies using isolated cell cultures have demonstrated LMWP's efficiency in crossing mammalian cell membranes, a property comparable to the well-known TAT peptide from the HIV-1 virus. nih.govresearchgate.net This translocation capability has been observed in various cell lines, where LMWP facilitates the intracellular delivery of otherwise impermeable cargo, such as proteins and nucleic acids. nih.govresearchgate.net
In models utilizing primary Central Nervous System (CNS) neurons, LMWP has been shown to play a significant role in neural regeneration. Research indicates that LMWP can overcome the inhibitory effects of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) on neurite outgrowth. frontiersin.orgnih.gov In cultures of primary cortical and hippocampal neurons, LMWP not only counters the inhibitory substrate but actively promotes the extension of neurites, a crucial process for neural circuit formation and repair. frontiersin.orgnih.gov Specifically, in cortical neurons cultured on an aggrecan substrate (a type of CSPG), LMWP significantly stimulated neurite outgrowth. nih.gov
Furthermore, the potential of LMWP as a delivery vehicle has been explored in models relevant to intestinal absorption. Studies have investigated LMWP conjugated to insulin (B600854) to enhance its transport across the intestinal mucosal layer, suggesting its utility in overcoming biological barriers in specific cell culture systems. nih.gov
Reconstituted, cell-free systems have been employed to understand the direct molecular interactions of LMWP. These studies confirm that LMWP, as a cationic peptide, can form stable, nano-sized complexes with negatively charged molecules like plasmid DNA and siRNA. researchgate.net This complexation protects the nucleic acids from degradation by enzymes such as DNase I and facilitates their delivery. researchgate.net
Biochemical assays have also been crucial in understanding LMWP's mechanism in promoting neurite outgrowth. It has been shown that LMWP directly competes with and inhibits the binding of Protein Tyrosine Phosphatase sigma (PTPσ), an inhibitory receptor in neurite growth, to its CSPG ligand. frontiersin.orgnih.gov This interaction was demonstrated in a cell-free system, highlighting a specific molecular mechanism for its function. The preparation of LMWP itself involves a reconstituted biochemical process, where protamine is digested by an enzyme like thermolysin in a controlled buffer system to yield the active peptide fragment. nih.govnih.gov
Research on this compound in Non-Human Model Organisms
The functional implications of LMWP have been further explored in non-human model organisms, often through its expression as a fusion protein to deliver a specific functional protein to tissues in vivo.
LMWP has been genetically fused to various proteins to enhance their delivery and therapeutic potential in animal models. These fusion proteins leverage LMWP's cell-penetrating properties to transport a functional protein cargo into target cells.
One notable example is the LMWP-TAZ fusion protein. The TAZ (transcriptional co-activator with PDZ-binding motif) protein is a known regulator of stem cell differentiation. nih.govdoaj.org In a rabbit calvarial defect model, an LMWP-TAZ fusion protein loaded into an alginate gel matrix significantly increased new bone formation compared to the TAZ protein alone, demonstrating its efficacy in stimulating osteogenesis in vivo. nih.gov
Another significant fusion protein is LMWP-FGF21 . Fibroblast Growth Factor 21 (FGF21) is a metabolic regulator with therapeutic potential for diabetes and obesity. igem.org However, its native form has low stability. igem.org Fusion with LMWP was designed to enhance its transport and circulation. igem.wiki Modeling studies predicted that fusing LMWP to the N-terminus of FGF21 would not interfere with its binding to its receptors, such as FGFR1 and KLB. igem.orgigem.wiki This fusion protein is being explored for its potential in metabolic research and gene therapy applications. igem.org
In other in vivo studies, LMWP was chemically conjugated to the impermeable protein toxin gelonin and administered to tumor-bearing mice. The results showed that LMWP successfully carried gelonin into the tumor mass, leading to an inhibition of tumor growth. nih.gov
| Fusion Protein | Functional Partner | Model Organism | Primary Research Finding | Reference |
|---|---|---|---|---|
| LMWP-TAZ | Transcriptional co-activator with PDZ-binding motif (TAZ) | Rabbit | Significantly increased new bone formation in a calvarial defect model by stimulating osteogenesis. | nih.gov |
| LMWP-FGF21 | Fibroblast Growth Factor 21 (FGF21) | Mouse (projected) | Designed to enhance transport and stability of FGF21 for metabolic disease research; modeling shows no interference with receptor binding. | igem.orgigem.wiki |
| LMWP-Gelonin | Gelonin (protein toxin) | Mouse | Effectively delivered gelonin into a tumor mass, resulting in the inhibition of tumor growth. | nih.gov |
Ex vivo models, which involve the use of tissue maintained in a viable state outside the organism, have provided a bridge between in vitro and in vivo research. Neurite outgrowth assays using primary neurons cultured on CNS-relevant substrates are a key example. frontiersin.org In these assays, tissue substrates are coated with inhibitory molecules like aggrecan, a major CSPG found in the glial scar after CNS injury. nih.gov
The application of LMWP to primary cortical neurons cultured on these inhibitory substrates demonstrated that LMWP could overcome the inhibition and robustly promote neurite extension. frontiersin.orgnih.gov Studies showed a dose-dependent increase in neurite outgrowth in the presence of LMWP. nih.gov These ex vivo findings were critical in establishing LMWP as a promising agent for promoting neural regeneration and supported its further testing in in vivo models of spinal cord injury. frontiersin.orgdntb.gov.ua
Research on the Influence of this compound on Specific Cellular Processes (e.g., osteogenic differentiation in mesenchymal stem cells)
A significant area of LMWP research has focused on its ability, as part of a fusion protein, to direct specific cellular processes like stem cell differentiation. The LMWP-TAZ fusion protein has been extensively studied for its role in modulating the fate of mesenchymal stem cells (MSCs). doaj.orgnih.gov
In studies using human mesenchymal stem cells (hMSCs) and human dental pulp stem cells (hDPSCs), the LMWP-TAZ fusion protein was shown to be efficiently delivered into the cells. nih.govdoaj.org Once inside, the TAZ protein acts as a transcriptional co-activator to selectively promote osteogenic differentiation (the formation of bone cells) while simultaneously inhibiting adipogenic differentiation (the formation of fat cells). nih.govdoaj.orgnih.gov
The pro-osteogenic effect was confirmed by measuring the expression of key osteoblastic genes. In hMSCs treated with LMWP-TAZ, the expression of early osteogenic markers like Alkaline Phosphatase (ALP) and Runt-related transcription factor 2 (Runx2) was significantly increased. nih.gov Later-stage markers such as Osteocalcin (OCN) and Osteopontin (OPN) were also upregulated. nih.gov This increased gene expression translated to a functional outcome: a significantly higher production of mineralized matrix, which was visualized by Alizarin Red S staining. nih.govresearchgate.net Concurrently, LMWP-TAZ treatment reduced the expression of adipogenic markers like peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov
| Gene Marker | Cellular Process | Effect of LMWP-TAZ Treatment | Reference |
|---|---|---|---|
| Runx2 | Osteogenesis (Early) | Increased | nih.gov |
| ALP | Osteogenesis (Early) | Increased | nih.gov |
| OCN | Osteogenesis (Late) | Increased | nih.gov |
| OPN | Osteogenesis (Late) | Increased | nih.gov |
| PPAR-γ | Adipogenesis | Decreased | nih.gov |
Advanced Methodologies and Experimental Approaches for Protein Lmwp Research
Recombinant Expression and Purification Strategies for Protein LMWP and its Fusion Constructs
The production of LMWP and its fusion constructs in sufficient quantities for research and potential applications relies heavily on recombinant DNA technology. bosterbio.com This process involves expressing the engineered LMWP gene in a suitable host system. bosterbio.com
Recombinant Expression: Living cells are utilized as "factories" for producing the protein of interest. bosterbio.com The gene for LMWP or its fusion construct is inserted into an expression vector, which is then introduced into a host organism. bosterbio.com Common expression systems include bacteria like Escherichia coli (E. coli), which is often favored for its rapid growth and high yield, especially for non-glycosylated proteins. antibody-creativebiolabs.com Yeast systems are also an efficient option for producing large quantities of recombinant proteins with high purity. bosterbio.com For more complex proteins that require specific post-translational modifications similar to those in humans, mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are used. lonza.com A key strategy to enhance the production of low molecular weight proteins in E. coli involves inserting a specific amino acid residue, such as Arginine or Lysine, between the initial methionine and the protein sequence. nih.gov
Purification Strategies: Once expressed, the target protein must be isolated from the host cell components. A multi-step purification strategy is typically employed to achieve high purity. genscript.com
Affinity Chromatography (AC): This is often the ideal first step due to its high selectivity. nih.gov If LMWP is produced as a fusion protein with a tag (e.g., His-tag, Maltose-Binding Protein), affinity resins that specifically bind to that tag are used for capture. antibody-creativebiolabs.comnih.gov For instance, a His-tagged protein can be purified using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin. antibody-creativebiolabs.com
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge at a specific pH. genscript.com Given that LMWP is a highly cationic peptide, cation exchange chromatography can be a very effective purification step. nih.govbiopharminternational.com
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. genscript.com It is useful for removing aggregates or other protein contaminants of different molecular weights.
Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their hydrophobicity and is particularly effective at removing protein aggregates. biopharminternational.com
For challenging purifications, especially with fusion proteins, flow-through chromatography can be an effective strategy to remove specific impurities like high or low molecular weight species while allowing the target protein to pass through the column, which can improve recovery. biopharminternational.com
| Purification Method | Principle of Separation | Application for LMWP |
|---|---|---|
| Affinity Chromatography (AC) | Specific binding interaction between a protein (or tag) and a ligand. nih.gov | Ideal first step for tagged LMWP fusion proteins (e.g., His-tag, MBP-tag). nih.gov |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. genscript.com | Effective for the highly cationic LMWP, typically using a cation exchanger. biopharminternational.com |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). genscript.com | "Polishing" step to remove aggregates or fragments of different sizes. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. biopharminternational.com | Useful for removing aggregated forms of LMWP. biopharminternational.com |
**5.2. Biophysical and Structural Characterization Methods for this compound
Mass spectrometry (MS) is an indispensable analytical technique for the detailed characterization of proteins by measuring the mass-to-charge (m/z) ratio of ionized molecules. wikipedia.orgthermofisher.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for protein analysis due to its sensitivity, speed, and tolerance for buffers and contaminants. creative-proteomics.comnih.gov
The primary applications of MALDI-TOF MS in LMWP research include:
Molecular Weight Determination: It provides an accurate measurement of the intact protein's molecular weight, which can confirm the correct expression of the LMWP construct. creative-proteomics.com
Sequence Verification: Through a technique called peptide mass fingerprinting (PMF), the protein is digested into smaller peptides (e.g., using trypsin), and the masses of these peptides are measured. nih.gov This "fingerprint" is then compared against a theoretical digest of the expected LMWP sequence to confirm its identity. nih.govnih.gov
Post-Translational Modification (PTM) Analysis: PTMs are chemical changes to a protein after its synthesis, which can significantly alter its function. wikipedia.orgthermofisher.com MS can identify these modifications by detecting the corresponding mass shifts in the protein or its peptide fragments. wikipedia.org Common PTMs include phosphorylation, glycosylation, acetylation, and methylation. thermofisher.comnews-medical.net Since LMWP is often produced via enzymatic digestion of native protamine or through recombinant methods, verifying its termini and lack of unintended modifications is crucial. nih.govnih.gov
| Application | Description | Significance |
|---|---|---|
| Intact Mass Analysis | Measures the molecular weight of the entire LMWP molecule. creative-proteomics.com | Confirms successful synthesis/expression and overall integrity. |
| Peptide Mass Fingerprinting (PMF) | Identifies a protein by matching the masses of its tryptic peptides to a sequence database. nih.govresearchgate.net | Verifies the amino acid sequence of the expressed LMWP. nih.gov |
| PTM Analysis | Detects mass changes corresponding to covalent modifications on amino acid residues. wikipedia.orgnih.gov | Ensures the protein has the correct modifications, which is critical for its biological activity and structure. thermofisher.com |
Spectroscopic techniques are powerful, non-destructive methods used to investigate the conformational properties of proteins in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary method for analyzing the secondary structure of proteins. It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides an estimation of the percentage of alpha-helix, beta-sheet, and random coil structures within the protein. This is critical for assessing if the purified LMWP is correctly folded and for studying how its conformation changes in response to different environmental conditions (e.g., pH, temperature, or binding to other molecules).
Fluorescence Spectroscopy: This highly sensitive technique monitors the fluorescence of a protein, which can be intrinsic (from aromatic amino acids like Tryptophan) or extrinsic (from an attached fluorescent dye). creative-proteomics.comyoutube.com Changes in the protein's conformation can alter the local environment of these fluorescent probes, leading to shifts in fluorescence intensity, emission wavelength, or polarization. nih.govnih.gov This makes it an excellent tool for studying protein folding, unfolding, stability, and binding interactions in real-time. creative-proteomics.comnih.gov
| Technique | Information Obtained | Application in LMWP Research |
|---|---|---|
| Circular Dichroism (CD) | Protein secondary structure content (α-helix, β-sheet, random coil). | Assessing folding integrity and conformational changes. |
| Fluorescence Spectroscopy | Changes in local environment, protein folding, stability, and molecular interactions. creative-proteomics.comnih.gov | Monitoring LMWP conformational stability and its binding to target molecules. nih.gov |
Light scattering techniques are essential for assessing the quality of a protein preparation, specifically its size, homogeneity, and tendency to aggregate. nih.govnih.gov
Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light, which is directly proportional to the molecule's weight-average molecular weight. malvernpanalytical.comlsinstruments.ch It is a powerful technique for accurately determining the molar mass of proteins in solution and is highly sensitive to the formation of aggregates, as larger particles scatter significantly more light. nanotempertech.comunchainedlabs.com SLS can therefore be used to detect the very onset of aggregation and to study the self-association properties of LMWP. nanotempertech.comunchainedlabs.com
| Technique | Primary Measurement | Key Information Provided | Primary Use Case for LMWP |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Fluctuations in scattered light intensity over time. unchainedlabs.com | Hydrodynamic radius (size), size distribution, polydispersity index (PDI). nih.govnanotempertech.com | Rapid assessment of sample quality, size homogeneity, and presence of aggregates. molecularcloud.org |
| Static Light Scattering (SLS) | Time-averaged intensity of scattered light. nih.gov | Weight-average molecular weight (Mw), radius of gyration (Rg), second virial coefficient (A2). lsinstruments.ch | Accurate molar mass determination and sensitive detection of the onset of aggregation. malvernpanalytical.comnanotempertech.com |
Cellular Assays for Investigating this compound Translocation and Intracellular Fate
A key feature of LMWP is its ability to function as a cell-penetrating peptide (CPP), enabling it to cross cell membranes. nih.gov Investigating this translocation ability and determining the subsequent intracellular fate of LMWP is crucial for its application in drug delivery.
Cell-based assays are used to visualize and quantify this process. A common approach involves labeling LMWP with a fluorescent probe. These fluorescently-tagged LMWP molecules can then be incubated with live cells, and their uptake and localization can be monitored using fluorescence microscopy. mdpi.com
Key assays include:
Direct Fluorescence Microscopy: Live or fixed cells are imaged to determine where the fluorescent LMWP localizes (e.g., cytoplasm, nucleus, specific organelles).
Flow Cytometry: This technique provides a quantitative measure of the percentage of cells in a population that have taken up the fluorescent LMWP and the average fluorescence intensity per cell.
Translocation Assays with Cargo: To confirm that LMWP can deliver other molecules, it can be conjugated to a normally cell-impermeable "cargo" protein (like gelonin or Green Fluorescent Protein). nih.gov The function or presence of the cargo inside the cell is then assayed. For instance, the delivery of a toxic protein like gelonin can be measured by assessing cell viability. nih.gov These protein translocation assays serve as a primary readout for intracellular events. nih.gov
| Assay Method | Principle | Information Gained |
|---|---|---|
| Fluorescence Microscopy | Visualization of fluorescently-labeled LMWP in cells. mdpi.com | Subcellular localization and distribution of LMWP. |
| Flow Cytometry | Quantification of fluorescence on a single-cell basis. | Efficiency and rate of LMWP uptake across a cell population. |
| Cargo-Delivery Assay | Conjugating LMWP to a functional, cell-impermeable molecule and assessing its intracellular activity. nih.gov | Confirms LMWP's ability to function as a delivery vehicle. nih.gov |
| Immunoprecipitation Assay | Using specific antibodies to isolate the protein from cell lysates to determine if it has entered the cell. researchgate.net | Confirms cellular entry and allows for analysis of the translocated protein. researchgate.net |
Genetic Engineering and Molecular Cloning Techniques for Manipulating this compound Constructs
Molecular cloning is the foundational technology that enables the production and modification of LMWP for research. bosterbio.com It involves a series of well-established techniques to create recombinant DNA molecules.
The general workflow for creating an LMWP construct is as follows:
Gene Amplification: The DNA sequence (gene) encoding LMWP is synthesized or amplified, typically using the Polymerase Chain Reaction (PCR).
Vector Insertion: The amplified gene is inserted into a plasmid known as an expression vector. bosterbio.com This vector contains all the necessary genetic elements for the host cell to transcribe and translate the gene into a protein.
Ligation: An enzyme called DNA ligase is used to permanently join the LMWP gene into the vector, creating a single piece of recombinant DNA.
Transformation: The recombinant vector is introduced into the chosen host cells (e.g., E. coli). bosterbio.com
Selection and Screening: Methods are used to select the cells that have successfully taken up the vector and to verify that the inserted gene is correct.
This framework allows for extensive manipulation of LMWP constructs. For example, a gene for a protein of interest can be fused to the LMWP gene to create a fusion construct. nih.gov This strategy is used to improve the solubility of a partner protein or to use LMWP as a vehicle for its intracellular delivery. nih.gov Linker sequences can also be engineered between LMWP and its fusion partner to ensure that both domains fold and function correctly.
| Step | Description | Purpose |
|---|---|---|
| Gene Amplification (PCR) | Creates many copies of the target DNA sequence encoding LMWP. | To generate sufficient genetic material for cloning. |
| Vector Insertion | Placing the LMWP gene into a circular DNA plasmid (vector). bosterbio.com | To provide the necessary genetic machinery for protein expression in a host cell. |
| Transformation | Introducing the recombinant vector into host cells (e.g., E. coli). bosterbio.com | To enable the replication of the vector and expression of the LMWP protein. |
| Screening/Verification | Identifying cells containing the correct construct, often by DNA sequencing. | To ensure the integrity and accuracy of the engineered LMWP gene. |
Computational Modeling and Simulation Approaches in this compound Research
Computational modeling and simulation have become indispensable tools for investigating the molecular intricacies of LMWPs. mdpi.comresearchgate.net These in silico methods complement experimental techniques by providing detailed, atom-level views of protein behavior, predicting molecular interactions, and elucidating dynamic processes that are often difficult to capture in the laboratory. mdpi.comnih.gov
Molecular Docking for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex. ui.ac.id In LMWP research, it is extensively used to forecast the binding of small molecules (ligands) or other proteins to an LMWP of known three-dimensional structure. ui.ac.idfrontiersin.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank the poses based on their predicted binding affinity. nih.govoup.com This approach is crucial for identifying potential inhibitors or modulators of LMWP function and for understanding the structural basis of their interactions. frontiersin.orgresearchgate.net
For instance, docking studies have been instrumental in identifying small molecules that can disrupt pathological protein-protein interactions (PPIs) involving LMWPs. researchgate.netnih.gov By screening large virtual libraries of compounds, researchers can pinpoint candidates that are predicted to bind to "hot spots" on the protein interface, thereby preventing the formation of larger protein complexes. oup.com
Protein Dynamics Simulations
While molecular docking provides a static picture of molecular interactions, molecular dynamics (MD) simulations offer a dynamic view by simulating the motions of atoms and molecules over time. nih.govnih.gov Governed by the principles of classical mechanics, MD simulations track the trajectory of every atom in a system, providing a high-resolution "movie" of the protein's behavior in a simulated physiological environment. nih.govresearchgate.net
These simulations are invaluable for studying the flexibility and conformational changes of LMWPs, which are often essential for their biological function. nih.gov MD simulations can reveal how an LMWP changes its shape upon binding to a partner molecule, identify transient binding pockets that are not apparent in static crystal structures, and calculate the binding free energies of complexes with greater accuracy than docking alone. nih.govnih.govplos.org By analyzing the correlated motions of different parts of the protein, researchers can also identify pathways of communication within the molecule that are critical for its regulation and activity. nih.gov
Proteomic and Transcriptomic Methodologies Applied to this compound Network Studies
To understand the broader biological context of LMWPs, it is essential to study their interaction networks. Proteomic and transcriptomic approaches provide a system-wide view, enabling the mapping of complex relationships and the identification of pathways regulated by LMWPs. acs.org
Proteomic Methodologies
Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov For LMWP network analysis, affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique. acs.orgembopress.org This method involves using a specific LMWP as "bait" to pull down its interacting partners from a cell lysate. The entire complex is then analyzed by mass spectrometry to identify all the constituent proteins, thereby building a map of the LMWP's direct and indirect interactors. embopress.orgnih.gov
A significant challenge in studying the LMW proteome, especially in biofluids like serum or plasma, is the overwhelming abundance of high molecular weight (HMW) proteins such as albumin and immunoglobulins. nih.govnih.gov These HMW proteins can mask the detection of LMWPs, which are often present at much lower concentrations but may serve as critical biomarkers for disease. nih.govpsu.edu Consequently, various enrichment strategies are employed to deplete HMW proteins and concentrate the LMW fraction before mass spectrometric analysis. nih.govthermofisher.com These methods have been crucial for discovering LMWP biomarkers in various diseases. nih.gov
Transcriptomic Methodologies
Transcriptomics involves the study of the transcriptome—the complete set of RNA transcripts produced by an organism under specific conditions. biorxiv.org Technologies like RNA-sequencing (RNA-Seq) provide a snapshot of the genes that are actively being expressed in a cell at a given time. biorxiv.org By comparing the transcriptomes of cells under different conditions (e.g., healthy vs. diseased, or with and without a functional LMWP), researchers can identify genes whose expression is regulated by or associated with the LMWP.
Network analysis of transcriptomic data allows for the construction of gene regulatory networks. biorxiv.orgnih.gov By identifying genes that are consistently co-expressed with the gene encoding an LMWP, it is possible to infer functional relationships and pathways. nih.gov This approach can reveal entire biological processes that are influenced by an LMWP, providing valuable insights into its function on a systemic level. For example, analyzing the transcriptome of peripheral blood from patients with Parkinson's disease has revealed dysregulation in the machinery of protein synthesis. nih.gov
Emerging Avenues and Future Trajectories in Protein Lmwp Research
Identification of Novel and Uncharacterized Functional Roles for Protein LMWP
While initially identified in specific contexts, ongoing research continues to uncover new and often unexpected functional roles for proteins classified as LMWPs. These discoveries span toxicology, enzymology, immunology, and cell biology, highlighting the functional diversity of this protein class.
One area of active investigation involves LMWPs found in animal venoms. In the venom of the black widow spider (Latrodectus), LMWPs, also known as latrodectins, are co-purified with the potent neurotoxin α-latrotoxin (α-LTX). benchchem.com Although non-toxic and lacking the pore-forming ability of α-LTX, these LMWPs are structurally homologous to crustacean hyperglycemic hormones (CHHs), suggesting a potential role in hormone mimicry. benchchem.com Transcriptomic analysis of venom glands from Latrodectus geometricus and Latrodectus tredecimguttatus revealed that LMWPs are among the most highly expressed transcripts, with some evidence suggesting they may enhance the neurotoxic activity of latrotoxins. mdpi.complos.orgnih.gov
Beyond toxicology, a vast superfamily of LMWP-like proteins exhibits significant enzymatic activity. The LMWP-like clade is a foundational branch of the rhodanese-phosphatase superfamily and includes domains with arsenate reductase-like (ArsC) and protein tyrosine phosphatase-like activities. oup.com For instance, bacterial Wzb proteins, which belong to this lineage, regulate the biosynthesis of capsular polysaccharides by dephosphorylating phosphotyrosine residues. oup.com
In other biological systems, LMWPs have been identified with distinct functions. An 8 kDa LMWP lacking a membrane anchor has been found on the surface tegument of the parasite Schistosoma mansoni, though its function at the host-parasite interface remains to be determined. cambridge.org In porcine intestinal mucus, a fraction containing LMWPs demonstrated significant antiviral activity against the Porcine Epidemic Diarrhea Virus (PEDV), with subsequent analysis implicating the protein calpain-1 as a key antiviral factor within this fraction. nih.gov Furthermore, certain LMWPs have the ability to bind metals, indicating a potential application as biochemical indicators for environmental trace metal quality. dfo-mpo.gc.ca A distinct arginine-rich LMWP, known as low-molecular-weight protamine, has been characterized as an effective cell-penetrating peptide. nih.gov
Table 1: Novel and Uncharacterized Functional Roles of this compound
| LMWP Type/Source | Associated Biological Context | Identified or Hypothesized Role | Key Research Findings |
|---|---|---|---|
| Latrodectins (LMWP1/2) | Black widow spider venom | Enhancer of neurotoxicity; Hormone mimicry | Co-purifies with α-LTX; Structurally similar to crustacean hyperglycemic hormones (CHHs); Highly expressed in venom glands. benchchem.commdpi.com |
| LMWP-like Clade | Rhodanese-phosphatase superfamily | Phosphatase and redox/thio-transfer activity | Includes arsenate reductase-like and protein tyrosine phosphatase domains; Regulates polysaccharide biosynthesis in bacteria. oup.com |
| Low-Molecular-Weight Protamine | Cell-penetrating peptide | Macromolecule delivery | Arginine-rich peptide capable of transducing proteins (e.g., TAZ) and siRNA into cells. nih.gov |
| Mucus LMWP Fraction | Porcine intestinal mucus | Antiviral defense | Fraction containing proteins <100 kDa showed significant antiviral activity against PEDV; Calpain-1 identified as a key component. nih.gov |
| ***Schistosoma mansoni* LMWP** | Parasite tegument surface | Host-parasite interaction (uncharacterized) | An 8 kDa LMWP was identified via proteomics at the parasite surface. cambridge.org |
| Metal-Binding LMWP | Environmental biochemistry | Trace metal indicator | Very low molecular weight proteins were found to bind metals. dfo-mpo.gc.ca |
Development of Advanced this compound-Based Tools and Research Reagents for Biological Inquiry
The unique properties of different LMWPs are being harnessed to create sophisticated tools and reagents for biological research. These applications primarily leverage their capabilities as delivery vehicles or as components in high-throughput analytical platforms.
One of the most developed applications is the use of LMWPs as carriers for targeted drug and macromolecule delivery. Low-molecular-weight protamine, a cell-penetrating peptide, has been fused with the transcriptional coactivator TAZ to create a research tool (LMWP-TAZ) that can be delivered into cells to selectively promote osteogenesis. nih.gov This demonstrates its utility for investigating complex cellular processes like differentiation. nih.gov Similarly, the LMWP lysozyme (B549824) is widely used as a carrier for kidney-targeted drug delivery. encyclopedia.pubahajournals.orgahajournals.org By conjugating drugs such as naproxen (B1676952) or captopril (B1668294) to lysozyme, researchers can study renal-selective pharmacology, as the conjugate is filtered by the glomerulus and taken up by proximal tubule cells. researchgate.netresearchgate.netacs.orgresearchgate.net
Antibodies targeting specific LMWPs also serve as valuable research reagents. For example, antibodies raised against a C-terminal peptide of a venom LMWP were used to probe its function, revealing that the antibodies could differentially modulate calcium influx and GABA release, thereby helping to elucidate the protein's role in neurobiology. researchgate.net
Furthermore, LMWPs are being incorporated into advanced research platforms like protein arrays. imrpress.com These arrays can be used for a variety of applications, including biomarker discovery, profiling protein expression, and studying protein-protein interactions on a large scale. imrpress.com
Table 2: LMWP-Based Research Tools and Reagents
| Tool/Reagent | LMWP Type | Application | Principle of Action |
|---|---|---|---|
| LMWP-TAZ Fusion Protein | Low-Molecular-Weight Protamine | Study of osteogenesis | LMWP acts as a cell-penetrating peptide to deliver the TAZ protein into mesenchymal stem cells, inducing differentiation. nih.gov |
| Drug-Lysozyme Conjugates | Lysozyme | Kidney-targeted drug delivery research | Drugs (e.g., naproxen, captopril) are conjugated to lysozyme, which is naturally filtered and reabsorbed by kidney proximal tubule cells, allowing for cell-specific drug delivery studies. researchgate.netresearchgate.net |
| Anti-LMWP Antibodies | Venom LMWP | Probing neurobiological function | Antibodies targeting a specific LMWP peptide modulate its activity (e.g., effect on ion channels), serving as a tool to investigate its function. researchgate.net |
| LMWP Protein Arrays | General LMWPs | High-throughput proteomics | LMWPs are immobilized on a solid support (e.g., SELDI chip) to enable large-scale analysis of protein expression and interactions. imrpress.com |
Integration of this compound Studies into Systems Biology and Network Biology Frameworks
The study of LMWPs is increasingly being integrated into systems-level analyses, combining 'omics' data to build comprehensive models of biological networks. This approach provides a broader understanding of how LMWPs function within the complex interplay of genes, proteins, and metabolites.
In clinical research, a systems biology study of patients with systemic inflammatory response syndrome integrated proteomics and metabolomics data. nih.gov This work highlighted the crucial role of the kidneys in regulating LMWP levels and found that the plasma concentrations of many LMWPs were significantly elevated in patients with acute kidney injury, linking these proteins to systemic pathophysiology. nih.gov
In agricultural science, genome-wide analyses in rice have identified and classified the entire protein phosphatase gene family, which includes an LMWP class. nih.gov By integrating genomic data with transcriptomic profiles under various abiotic stress conditions, researchers can map the role of LMWP phosphatases within the broader stress-response networks of the plant. nih.gov
Transcriptomics of venom glands has also provided a systems-level view of LMWP production. mdpi.complos.orgnih.gov These studies not only show that LMWPs (latrodectins) are among the most abundant transcripts but also use Gene Ontology (GO) annotation to place them within networks of cellular and metabolic processes related to toxin synthesis. mdpi.com Similarly, proteomic analysis of the Schistosoma mansoni tegument has identified an LMWP as a component of the host-parasite interface, providing a starting point for integrating it into models of parasite biology and immune evasion. cambridge.org
Comparative and Evolutionary Proteomics of LMWP-like Peptides and Domains
Comparative and evolutionary studies are revealing the ancient origins and diverse evolutionary pathways of LMWP families. These analyses trace the recruitment of ancestral genes for new functions and highlight the molecular mechanisms driving their diversification.
A prominent example is the evolution of latrodectins, the LMWPs found in black widow venom. Phylogenetic analyses show that these venom proteins were recruited from an ancient ecdysozoan neuropeptide superfamily that includes crustacean hyperglycemic hormones (CHH) and ion transport peptides (ITP). d-nb.infonih.gov The evolution of this venom component involved gene duplication, inversion, and the truncation of protein domains. d-nb.info Further analysis revealed that the latrodectin 2 gene shares a key intron position with CHH/ITP genes, confirming their common ancestry, and that specific codons have been subject to positive selection, indicating their functional importance in venom. nih.gov The high rate of point mutations in this protein family suggests rapid evolution under strong Darwinian selection pressure. nih.gov
In the plant kingdom, comprehensive evolutionary analysis of PTPs, including the LMWP family, across green plants suggests a "stepwise shift" model, where different PTP subfamilies were gained or lost as plants evolved. pomics.com
Table 3: Comparative and Evolutionary Insights into LMWP Families
| LMWP Family | Evolutionary Origin/Ancestor | Key Evolutionary Mechanisms | Supporting Evidence |
|---|---|---|---|
| Latrodectins (Venom LMWP) | Crustacean Hyperglycemic Hormone (CHH) / Ion Transport Peptide (ITP) Superfamily | Gene duplication, inversion, domain truncation, positive selection | Shared intron position with CHH/ITP genes; High rate of non-synonymous mutations. nih.govd-nb.infonih.gov |
| LMWP-like Clade (Phosphatase) | Ancestral Rhodanese-like domain | Functional divergence from an ancestral bifunctional (phosphatase/redox) protein | Inferred as the earliest-branching clade of the rhodanese-phosphatase superfamily. oup.com |
| LMWP (General Phosphatase) | Independent Origin from PTPs | Convergent evolution | Shares the HCXXGXGRS(T) active-site motif with PTPs but has no sequence homology. nih.gov |
| Plant LMWP (Phosphatase) | Ancestral Plant PTPs | Gene gain and loss across lineages | Phylogenetic analysis shows a stepwise shift in PTP subfamily composition during plant evolution. pomics.com |
Advanced Research Platform Applications of this compound for Macromolecule Delivery Systems in Experimental Settings
Building on their utility as research tools, LMWPs are central to the development of advanced platforms for delivering macromolecules in experimental models. These platforms offer sophisticated control over the delivery process, enabling targeted and sustained release of therapeutic and research agents.
The cell-penetrating properties of low-molecular-weight protamine (LMWP) form the basis of a versatile intracellular delivery system. nih.gov This platform has been used to successfully deliver macromolecules, including the TAZ protein to direct stem cell differentiation and small interfering RNA (siRNA) to modulate gene expression. nih.gov To enhance its application in vivo, this LMWP-based system has been integrated with biomaterials. For instance, LMWP-TAZ fusion protein has been loaded into an alginate hydrogel, which acts as a reservoir for the controlled, local release of the protein over several days. nih.gov This combination of a cell-penetrating peptide with a biodegradable hydrogel represents an advanced platform for regenerative medicine research. nih.gov
Another major platform is based on the LMWP lysozyme for kidney-specific delivery. encyclopedia.pubahajournals.orgahajournals.org This system exploits the natural physiological pathway of glomerular filtration and proximal tubule reabsorption. encyclopedia.pubfrontiersin.org Researchers have synthesized and tested numerous lysozyme-drug conjugates, such as lysozyme-curcumin and lysozyme-naproxen, in experimental settings. researchgate.netacs.orgmagtechjournal.com The platform allows for the targeted release of cargo within proximal tubular cells, which is achieved by designing chemical linkers (e.g., ester or peptide bonds) that are cleaved by lysosomal enzymes inside the target cell. encyclopedia.pubresearchgate.net This technology provides a powerful experimental platform for developing and testing new therapies for renal diseases. researchgate.netresearchgate.net
Table 4: Advanced LMWP-Based Macromolecule Delivery Platforms
| Platform | LMWP Type | Delivery Target | Macromolecule Cargo | Key Features |
|---|---|---|---|---|
| Cell-Penetrating Peptide System | Low-Molecular-Weight Protamine | Intracellular (cytoplasm and nucleus) | Proteins (e.g., TAZ), siRNA | Arginine-rich peptide facilitates translocation across the cell membrane. nih.gov |
| Controlled-Release Hydrogel | Low-Molecular-Weight Protamine | Local tissue environment | Fusion proteins (e.g., LMWP-TAZ) | LMWP-protein is loaded into an alginate gel for sustained local release over several days. nih.gov |
| Kidney-Targeting System | Lysozyme | Renal proximal tubule cells | Small molecule drugs (e.g., curcumin, naproxen, captopril) | Utilizes natural glomerular filtration and tubular reabsorption; drug is released from the lysozyme carrier via cleavable linkers inside the target cell. encyclopedia.pubresearchgate.netmagtechjournal.com |
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and characterizing LMWP?
- Methodological Answer : LMWP is typically isolated via enzymatic digestion (e.g., thermolysin) of native protamine, followed by fractionation using size-exclusion chromatography. Characterization employs MALDI-TOF mass spectrometry to confirm molecular weight and peptide sequences, with mass mapping to align theoretical and observed peptide profiles . Dynamic light scattering (DLS) and zeta potential measurements are used to assess particle size and stability of LMWP complexes, critical for gene delivery applications .
Q. How do researchers validate the biological activity of LMWP in gene delivery systems?
- Methodological Answer : In vitro validation involves transfection efficiency assays (e.g., luciferase reporter systems) comparing LMWP/pDNA complexes to controls like PEI (polyethylenimine). Cytotoxicity is quantified via MTT assays, ensuring LMWP maintains >80% cell viability at effective transfection concentrations. Confocal microscopy tracks intracellular localization, confirming nuclear uptake comparable to HIV-TAT transduction peptides .
Q. What statistical approaches are used to analyze LMWP-related experimental data?
- Methodological Answer : Variance analysis (ANOVA) with post-hoc Duncan tests is standard for comparing means of LMWP concentrations across experimental conditions. Principal Component Analysis (PCA) models relationships between chemical properties (e.g., phenolic content) and biological outcomes, adhering to Kaiser criteria (eigenvalue >1) for component extraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in LMWP's heparin-neutralizing efficacy across studies?
- Methodological Answer : Contradictions often stem from variability in LMWP fraction purity or heparin source (e.g., unfractionated vs. low-molecular-weight heparin). Address this by standardizing heparin-binding assays (e.g., surface plasmon resonance) and validating LMWP batches via Edman degradation for sequence consistency. Cross-reference results with in vivo models (e.g., murine anticoagulation assays) to confirm dose-response relationships .
Q. What experimental designs mitigate cytotoxicity in LMWP-based delivery systems while maintaining transfection efficiency?
- Methodological Answer : Optimize LMWP/pDNA ratios using a Box-Behnken design to balance particle size (≤200 nm) and zeta potential (≥+20 mV). Incorporate PEGylation or lipid hybrids to reduce nonspecific interactions. Validate with dual-luciferase assays (e.g., firefly/Renilla) to distinguish transfection efficacy from background noise .
Q. How do researchers analyze the structural determinants of LMWP’s interaction with lipid bilayers?
- Methodological Answer : Use recombinant LMWP variants lacking specific domains (e.g., C-terminal residues) in planar lipid bilayer electrophysiology. Compare channel-forming capacity to wild-type LMWP using conductance measurements. Pair with molecular dynamics simulations to map residue-specific interactions with phosphatidylcholine membranes .
Q. What strategies ensure reproducibility in enzymatic hydrolysis protocols for LMWP synthesis?
- Methodological Answer : Implement a factorial design (e.g., 3-factor, 15-experiment matrix) to optimize enzyme concentration (CE), substrate ratio (CS), and hydrolysis time (τ). Use regression models (least squares method) to predict LMWP yield (CLMWP) and validate with triplicate runs. Report relative errors (δ) between predicted and observed values to quantify protocol robustness .
Data Management & Ethical Considerations
Q. How should researchers address data ownership conflicts in collaborative LMWP studies?
- Methodological Answer : Predefine data ownership via co-auditing agreements, specifying access rights for raw datasets (e.g., MALDI-TOF spectra, transfection efficiency tables). Use FAIR-compliant repositories (e.g., Zenodo) for public archiving, ensuring interoperability through standardized metadata (e.g., MIAPE guidelines) .
Q. What steps minimize bias in qualitative studies on LMWP’s immunotropic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
